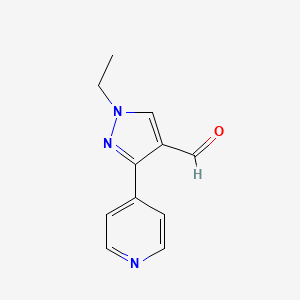

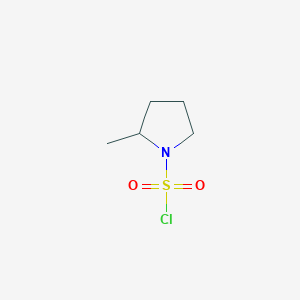

![molecular formula C9H8N2O4S B1465719 2-(1,1-ジオキシド-2H-ベンゾ[e][1,2,4]チアジアジン-2-イル)酢酸 CAS No. 1293035-18-3](/img/structure/B1465719.png)

2-(1,1-ジオキシド-2H-ベンゾ[e][1,2,4]チアジアジン-2-イル)酢酸

説明

The compound “2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

In a study, the synthesis of similar compounds involved the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

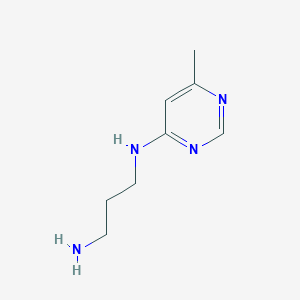

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reduction, bromination, nucleophilic substitution, and Suzuki coupling .科学的研究の応用

抗菌活性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、本研究対象化合物も含め、抗菌活性を示すことが報告されています . 環構造に結合した特定の官能基がこの活性に寄与しています .

抗ウイルス活性

これらの誘導体は抗ウイルス特性も示します . これは、新しい抗ウイルス薬の開発における潜在的な用途を示唆しています .

降圧特性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、新規降圧薬の探索に使用されてきました . これは、医薬品化学において重要な関心の分野です .

抗糖尿病活性

これらの化合物が糖尿病の治療に使用できるという証拠があります . 実際、特定の誘導体が合成され、潜在的な抗糖尿病薬として評価されています .

抗癌特性

これらの化合物は抗癌特性を示しています . これは、癌治療における使用の可能性を開きます .

AMPA受容体モジュレーション

CNSにおける高速シナプス伝達に関与するAMPA受容体は、1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体によってモジュレートされる可能性があります . これは、神経科学研究における潜在的な用途を示唆しています .

KATPチャネル活性化

これらの化合物は、KATPチャネルを活性化することが報告されています . KATPチャネルは、インスリン分泌やニューロンの興奮性など、さまざまな生理学的プロセスにおいて重要な役割を果たしています .

PI3Kδ阻害

新規な2H-ベンゾ[e][1,2,4]チアジアジン1,1-ジオキシド誘導体は、PI3Kδ阻害剤として設計されています . PI3Kδは、細胞増殖や生存など、細胞機能に関与する脂質キナーゼであり、その阻害は癌治療に影響を与えます .

この化合物のユニークな化学構造と特性により、研究者は神経疾患から代謝性疾患まで、さまざまな健康状態に対する標的療法を開発することができます . これらの用途はそれぞれ、医薬品化学と薬理学における大きな進歩の可能性を秘めた独自の研究分野を表しています。

将来の方向性

The future directions for the research and development of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve further exploration of their various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Additionally, the study of structural-activity relationships may receive a boost with the advent of computerized molecular graphics .

作用機序

Target of Action

The compound 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid is a part of the 1,2,4-benzothiadiazine-1,1-dioxide family . This family of compounds has been reported to have a wide range of biological activities, including acting as ATP-sensitive potassium channel activators and PI3Kδ inhibitors .

Mode of Action

As ATP-sensitive potassium channel activators, these compounds can open potassium channels, leading to the efflux of potassium ions from the cell . As PI3Kδ inhibitors, they can prevent the action of PI3Kδ, an enzyme involved in cellular functions such as cell growth and proliferation .

Biochemical Pathways

The activation of ATP-sensitive potassium channels can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability . The inhibition of PI3Kδ can affect various signaling pathways involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Result of Action

The activation of ATP-sensitive potassium channels can lead to various physiological effects, such as the inhibition of insulin release . The inhibition of PI3Kδ can lead to significant antiproliferative activity against certain cell types .

Action Environment

The action, efficacy, and stability of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid can be influenced by various environmental factors. For example, the presence of certain substituents on the compound can significantly affect its antifungal activity .

生化学分析

Biochemical Properties

2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . This activity leads to the inhibition of insulin release. Additionally, the compound has shown selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial for its antiproliferative activity against certain cancer cell lines .

Cellular Effects

The effects of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound significantly inhibits the proliferation of human B-cell SU-DHL-6, demonstrating its potential as an anticancer agent . Its role as an ATP-sensitive potassium channel opener also affects cellular metabolism by regulating insulin release .

Molecular Mechanism

At the molecular level, 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid exerts its effects through various binding interactions with biomolecules. It binds to and inhibits PI3Kδ, leading to reduced cell proliferation in certain cancer cell lines . The compound also interacts with ATP-sensitive potassium channels, leading to the inhibition of insulin release . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer and diabetes treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its biological activity over extended periods, making it a promising candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of cancer cell proliferation and regulation of insulin release . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and biological activity. The compound’s interaction with PI3Kδ and ATP-sensitive potassium channels highlights its role in metabolic regulation

Transport and Distribution

The transport and distribution of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its therapeutic efficacy and need to be further investigated to fully understand its mode of action.

特性

IUPAC Name |

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)16(11,14)15/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHHJUDYMSSORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN(S2(=O)=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

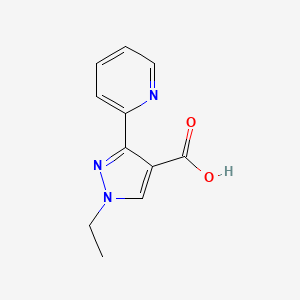

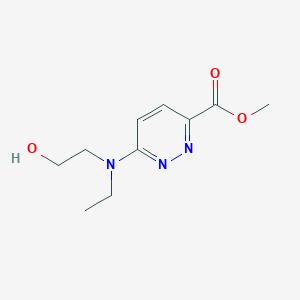

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone](/img/structure/B1465639.png)

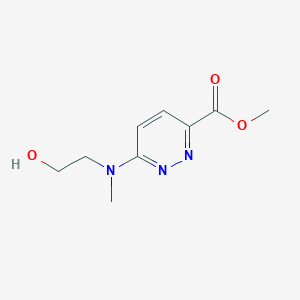

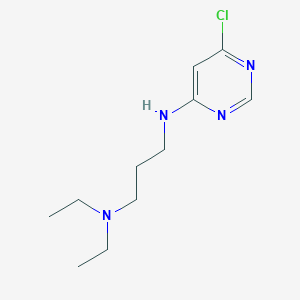

![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)

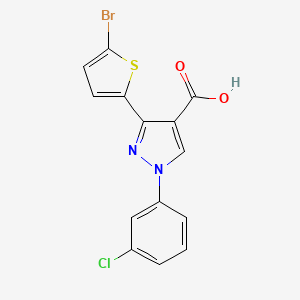

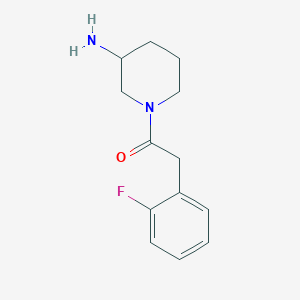

![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)

![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)

![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)